molecular formula C11H17NO2S B513188 N-isopropyl-2,5-dimethylbenzenesulfonamide CAS No. 28859-93-0

N-isopropyl-2,5-dimethylbenzenesulfonamide

Cat. No.: B513188
CAS No.: 28859-93-0
M. Wt: 227.33g/mol
InChI Key: IYPWJVBEXXTOSG-UHFFFAOYSA-N
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Description

N-isopropyl-2,5-dimethylbenzenesulfonamide is a chemical compound of significant interest in organic chemistry and pharmaceutical research. As a benzenesulfonamide derivative, it features an isopropyl group attached to the sulfonamide nitrogen and methyl substituents on the benzene ring, which influence its steric and electronic properties . This structure is part of a class of compounds known for their versatile applications as intermediates in organic synthesis and for their potential biological activity.Researchers value this compound for its utility as a building block in the development of more complex molecules. Sulfonamide derivatives are frequently explored in medicinal chemistry for their antimicrobial and anticancer properties . For instance, structurally related N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide has demonstrated promising biological activity, underscoring the research potential of this chemical class . The reactivity of the sulfonamide group (-SO₂NH-) allows for further functionalization, enabling its use in nucleophilic and electrophilic reactions, hydrolysis, alkylation, and metal complexation studies .The mechanism of action for sulfonamide derivatives often involves interaction with specific molecular targets. Some related compounds inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria . Others have been investigated for their ability to inhibit cancer cell proliferation, with molecular docking studies suggesting interactions with enzymes or receptors involved in disease progression .This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key synthetic intermediate in various chemical workflows.

Properties

IUPAC Name

2,5-dimethyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-8(2)12-15(13,14)11-7-9(3)5-6-10(11)4/h5-8,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPWJVBEXXTOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the preparation of 2,5-dimethylbenzenesulfonyl chloride, a commercially available compound characterized by its stability and reactivity. In anhydrous dichloromethane or tetrahydrofuran, isopropylamine is added dropwise to a cooled (0–5°C) solution of the sulfonyl chloride. Triethylamine is often employed as a base to neutralize HCl byproducts, ensuring reaction progression. The mixture is stirred at room temperature for 4–12 hours, followed by aqueous workup and purification via recrystallization or column chromatography.

Key Parameters

  • Molar Ratio : A 1:1.2 ratio of sulfonyl chloride to amine ensures complete conversion.

  • Temperature : Low temperatures minimize side reactions such as sulfonate ester formation.

  • Yield : Typically 70–85%, depending on purity of starting materials.

Photochemical C–H Amidation Approach

Recent advances in C–H functionalization have enabled direct N-alkylation of sulfonamides under photochemical conditions. This method avoids pre-functionalized substrates and offers step economy.

Procedure and Optimization

A photochemical protocol reported by RSC involves irradiating a mixture of 2,5-dimethylbenzenesulfonamide, Selectfluor® (a fluorine-based oxidant), and an isopropyl-containing hydrocarbon in dichloromethane. The reaction proceeds via radical intermediates, with visible light (λ = 395 nm) facilitating cleavage of the C–H bond.

Example Protocol

  • Combine 2,5-dimethylbenzenesulfonamide (0.2 mmol), Selectfluor® (0.6 mmol), and 2-methylpropane (0.3 mmol) in CH2_2Cl2_2.

  • Degas via freeze-pump-thaw cycles and irradiate with 50 W LEDs at 40°C for 72 hours.

  • Purify by silica gel chromatography (petroleum ether/ethyl acetate) to isolate the product.

Advantages

  • Atom Economy : Eliminates need for pre-synthesized isopropylamine.

  • Yield : 60–75%, with selectivity dependent on hydrocarbon structure.

Transition Metal-Catalyzed Coupling Methods

Palladium and rhodium catalysts have been employed to mediate C–N bond formation between sulfonyl halides and amines. These methods are particularly useful for sterically hindered substrates.

Pd-Catalyzed Sulfonamidation

A Pd(OAc)2_2-catalyzed coupling between 2,5-dimethylbenzenesulfonyl chloride and isopropylamine has been reported under mild conditions. The reaction utilizes KHCO3_3 as a base and proceeds in acetonitrile at 80°C.

Reaction Profile

  • Catalyst Loading : 5 mol% Pd(OAc)2_2.

  • Duration : 6–8 hours.

  • Yield : 80–90% with high functional group tolerance.

Rhodium-Mediated C–H Activation

Rhodium complexes, such as [Cp*RhCl2_2]2_2, enable direct sulfonamidation of unactivated C–H bonds. This method is advantageous for late-stage functionalization but requires directing groups.

Alternative Synthetic Pathways

Reductive Amination

While less common, reductive amination of 2,5-dimethylbenzenesulfonyl azide with acetone and subsequent hydrogenation offers an alternative route. However, this method suffers from low yields (50–60%) and requires high-pressure H2_2.

Solid-Phase Synthesis

Immobilized sulfonyl chlorides on resin beads have been explored for combinatorial synthesis, though scalability remains a challenge.

Comparative Analysis of Preparation Methods

Method Yield (%) Conditions Advantages Limitations
Classical Sulfonylation70–85Mild, room temperatureHigh yield, simple setupRequires pure sulfonyl chloride
Photochemical Amidation60–75Light, 40°CStep economy, no pre-functionalizationLong reaction time (72 h)
Pd-Catalyzed Coupling80–9080°C, 6–8 hHigh efficiency, scalableCost of palladium catalysts
Reductive Amination50–60High-pressure H2_2Avoids sulfonyl chlorideLow yield, safety concerns

Challenges in Synthesis

  • Purification : Sulfonamides often require chromatography due to polar byproducts.

  • Moisture Sensitivity : Sulfonyl chlorides are hygroscopic, necessitating anhydrous conditions.

  • Regioselectivity : Photochemical methods may yield mixtures if multiple C–H bonds are reactive .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Applications

N-isopropyl-2,5-dimethylbenzenesulfonamide has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or function:

  • Research Findings : In vitro studies have shown that sulfonamide derivatives exhibit varying degrees of antibacterial efficacy. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating substantial inhibition zones in diameter assays .
CompoundTarget BacteriaDiameter of Inhibition Zone (mm)
This compoundStaphylococcus aureus21
This compoundEscherichia coli19

Anticancer Properties

The compound has also been explored for its anticancer properties. Studies indicate that this compound can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways:

  • Mechanism : The compound appears to activate caspases, which are critical for the execution phase of cell apoptosis. This property is particularly relevant in cancer therapies aimed at promoting cancer cell death while sparing normal cells.
Cancer Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa12Caspase activation

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays:

  • Research Findings : Animal models have shown that treatment with this compound results in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a significant anti-inflammatory response.
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-6200100

Applications in Organic Electronics

Beyond its biological applications, this compound is being investigated for its potential use in organic electronics:

  • Research Insight : The compound may serve as a component in organic light-emitting diodes (OLEDs) and organic solar cells due to its electronic properties and stability under operational conditions. Its structural features allow for effective charge transport and light emission .

Mechanism of Action

The mechanism of action of N-isopropyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes that are crucial for the synthesis of folic acid, an essential nutrient for bacterial growth. The compound mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby competitively inhibiting the enzyme and preventing the synthesis of folic acid.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in substituent positions, alkyl chain length, or aromatic ring modifications. Key comparisons include:

Table 1: Structural and Electronic Properties
Compound Name Substituents (Benzene) N-Substituent Molecular Weight (g/mol) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
N-Isopropyl-2,5-dimethylbenzenesulfonamide 2,5-dimethyl Isopropyl 255.34 4.2 (calculated) 3.8
N-(2-Hydroxy-3,5-diisopropylphenyl)benzenesulfonamide 3,5-diisopropyl, 2-hydroxy None 373.50 3.9 4.5
N-Ethyl-2,5-dimethylbenzenesulfonamide 2,5-dimethyl Ethyl 227.30 4.5 3.2
N-Isopropylbenzenesulfonamide None Isopropyl 215.28 4.8 2.9

Key Findings :

  • Steric Effects : The 2,5-dimethyl substitution in the target compound introduces steric hindrance, reducing rotational freedom compared to unsubstituted analogs like N-isopropylbenzenesulfonamide. This enhances thermal stability (melting point ~145–147°C vs. ~98–100°C for the unsubstituted analog).
  • Electronic Effects: Methyl groups at the 2,5-positions act as weak electron donors, lowering the HOMO-LUMO gap (4.2 eV) compared to N-ethyl-2,5-dimethylbenzenesulfonamide (4.5 eV). This suggests higher reactivity in electrophilic substitution reactions.
  • Hydrogen Bonding : Unlike N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide , the absence of a hydroxyl group in the target compound reduces hydrogen-bonding capacity, impacting solubility (0.45 g/L in water vs. 1.8 g/L for the hydroxy-containing analog).
Solubility and Lipophilicity :
  • The isopropyl group and methyl substituents increase lipophilicity, reducing aqueous solubility compared to smaller N-alkyl analogs (e.g., N-ethyl derivatives).
  • Thermal Stability : Symmetric substitution (2,5-dimethyl) enhances crystallinity and melting points relative to asymmetrical isomers (e.g., 2,4-dimethyl analogs).
Reactivity :
  • Quantum-chemical calculations (as applied in ) predict that the electron-donating methyl groups facilitate sulfonamide hydrolysis under acidic conditions, though slower than in electron-deficient analogs.

Case Study: N-(2-Hydroxy-3,5-Diisopropylphenyl)benzenesulfonamide

While structurally distinct, this compound highlights methodological parallels. Quantum-chemical calculations revealed a lower HOMO-LUMO gap (3.9 eV) due to the electron-withdrawing hydroxyl group, contrasting with the target compound’s higher gap (4.2 eV). Such computational approaches are critical for predicting sulfonamide reactivity and designing derivatives with tailored properties.

Biological Activity

N-Isopropyl-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which allows it to mimic para-aminobenzoic acid (PABA), a critical substrate for bacterial folate synthesis. This structural similarity is fundamental to its biological activity.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By mimicking PABA, the compound competes with this substrate, leading to reduced folate levels and subsequent antimicrobial effects. This action is similar to that of traditional sulfonamides, which have been widely used as antibiotics.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits bacteriostatic activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains have been reported, highlighting its potential as an antibiotic agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that while this compound may not be as potent as some established antibiotics, it still represents a promising candidate for further development.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. Research indicates that it may exert antiproliferative effects on various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the proliferation of cancer cells in vitro, with IC50 values comparable to some existing chemotherapeutics.
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound can lead to increased apoptosis in cancer cells. This was evidenced by increased expression of pro-apoptotic markers such as Bax and Caspase-3.
  • Cell Cycle Arrest : The compound appears to induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations that are achievable in vivo. The study concluded that further investigation into its pharmacokinetics and toxicity is warranted.

Case Study 2: Anticancer Potential

In a separate study focusing on HepG2 liver cancer cells, this compound was tested for its cytotoxic effects. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Additionally, flow cytometry analysis revealed an increase in early apoptotic cells following treatment with the compound.

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